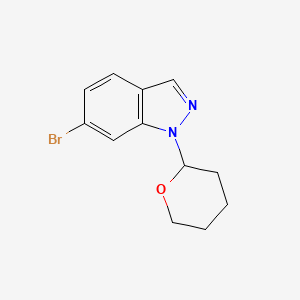

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSDKDVQICYOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158680-88-6 | |

| Record name | 6-bromo-1-(oxan-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility as a precursor for pharmacologically active molecules necessitates a thorough understanding of its fundamental physicochemical properties. These properties, including solubility, lipophilicity, and thermal stability, are critical determinants of its behavior in both synthetic reactions and biological systems, directly influencing factors such as reaction kinetics, formulation, and bioavailability of its derivatives. This technical guide provides a comprehensive analysis of the core physicochemical attributes of this compound, offering experimentally-derived data, validated analytical protocols, and field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Chemical Identity

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological targets. The introduction of a bromine atom at the 6-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the tetrahydropyran (THP) group at the 1-position serves as a common protecting group for the indazole nitrogen, enhancing stability and modifying solubility.

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

Chemical Structure

The structural representation of the molecule is crucial for understanding its chemical reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

Core Compound Identifiers

Consolidating key identifiers is essential for accurate database searching and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 1158680-88-6 | [1][2] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [1][3] |

| Molecular Weight | 281.15 g/mol | [1] |

| InChI Key | XUSDKDVQICYOIP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical profile of a compound dictates its behavior from the synthesis flask to in vivo applications. The following data, compiled from supplier technical sheets and predictive models, provides a quantitative overview.

Summary of Properties

| Property | Value / Description | Significance in Drug Discovery | Source(s) |

| Appearance | Solid (form may vary) | Affects handling, formulation, and dissolution rate. | [4] |

| Melting Point | 54-55 °C | Indicates purity and lattice energy; important for formulation stability. | [3] |

| Boiling Point | 405.5 ± 35.0 °C (Predicted) | Provides information on volatility and thermal stability. | [3] |

| pKa | 0.18 ± 0.30 (Predicted) | Influences ionization state, solubility, and receptor binding at physiological pH. | [1][3] |

| Purity | ≥97% (Typical) | Critical for ensuring reproducible experimental results. | |

| Storage | Ambient / 2-8°C | Determines required conditions to prevent degradation over time. | [3] |

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a cornerstone of the "drug-likeness" concept. It profoundly impacts solubility, membrane permeability, metabolic clearance, and plasma protein binding. The octanol-water partition coefficient (logP) is the standard metric for this property. For ionizable molecules, the logD value, which is pH-dependent, provides a more physiologically relevant measure.[5]

Experimental Protocols for Property Determination

To ensure scientific rigor, direct experimental measurement is paramount. The following section details validated, step-by-step protocols for determining two critical physicochemical parameters: thermodynamic solubility and logP.

Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility measures the true equilibrium concentration of a compound in a saturated solution, a vital parameter for preclinical development.[6][7] This contrasts with kinetic solubility, which is often higher but less stable, reflecting the concentration before precipitation from a DMSO stock solution.[8]

Causality Behind Experimental Choices:

-

Method: The shake-flask method is the "gold standard" as it allows the system to reach true thermodynamic equilibrium.[6]

-

Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.[9]

-

Incubation Time: A 24-hour incubation is chosen to ensure that the dissolution process has reached a steady state, which is critical for measuring true equilibrium solubility.[6]

-

Quantification: HPLC-UV/MS analysis provides both sensitive and selective quantification, distinguishing the parent compound from potential degradants.[7][9]

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1 mg of this compound into a 1.5 mL glass vial.[6]

-

Solvation: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4) to the vial.[6]

-

Equilibration: Seal the vial and place it in a thermomixer or shaking incubator. Incubate at 25°C with vigorous agitation (e.g., 700 rpm) for 24 hours to allow the solution to reach equilibrium.[6][8]

-

Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. For robust removal of particulates, filter the supernatant through a 0.22 µm filter plate.[9]

-

Analysis: Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Quantification: Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the analyte. The resulting value is the thermodynamic solubility.[9]

Protocol: Lipophilicity (logP) Determination via Shake-Flask Method

The shake-flask method remains the benchmark for logP determination due to its direct measurement of partitioning.[5][10]

Causality Behind Experimental Choices:

-

Solvent System: n-Octanol and water (or pH 7.4 buffer for logD) is the universally accepted biphasic system for mimicking the lipid/aqueous environments in the body.[11][10]

-

Pre-saturation: Pre-saturating the n-octanol and aqueous phases with each other is a critical step to prevent volume changes during the experiment, which would alter the final concentration measurements.[5]

-

Equilibration: Shaking allows for a vast increase in the interfacial surface area between the two phases, accelerating the partitioning process until equilibrium is reached.

-

Analysis of Both Phases: Quantifying the analyte concentration in both phases serves as a self-validating system. The total amount of compound recovered should closely match the initial amount added.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a sufficient volume of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for logD determination). Mix them vigorously in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the layers to fully separate before use.[5]

-

Stock Solution: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).

-

Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer (typically a 1:1 or 2:1 volume ratio).

-

Equilibration: Cap the vial securely and shake for a defined period (e.g., 2-4 hours) to facilitate partitioning until equilibrium is achieved.[8]

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination between layers.[10]

-

Quantification: Analyze the concentration of the compound in each aliquot using a suitable method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the logP (or logD) using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Spectroscopic and Analytical Profile

While detailed spectral data is often proprietary, typical analytical characterization for this compound would include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of hydrogen atoms. The spectrum would show characteristic signals for the aromatic protons on the indazole ring, the diastereotopic protons of the THP ring, and the distinct downfield shift of the proton at the anomeric carbon of the THP group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight (281.15 g/mol ) and isotopic pattern characteristic of a monobrominated compound (a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: To identify functional groups, such as C-H, C=C (aromatic), and C-O-C stretches.

Researchers can request a Certificate of Analysis (COA) from suppliers, which will typically provide this data for a specific batch.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has consolidated its key identifiers and characteristics, including its molecular structure, CAS number, molecular weight, and melting point. Furthermore, it has provided authoritative, step-by-step protocols for the experimental determination of its thermodynamic solubility and lipophilicity—two parameters with profound implications for drug discovery and development. By explaining the rationale behind experimental choices and providing clear workflows, this document serves as a practical resource for scientists, enabling them to handle, utilize, and further investigate this compound with a solid foundation of its core chemical nature.

References

- This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/flu/fluh99c98b33]

- 1158680-88-6|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/1158680-88-6.html]

- This compound - Guidechem. [URL: https://www.guidechem.com/product_show/10427977.html]

- LogP / LogD shake-flask method - Protocols.io. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9k5zgk5/v1]

- In-vitro Thermodynamic Solubility - Protocols.io. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvob9bbl4o/v1]

- LogP/D - Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/physicochemical-properties/logp-d/]

- Thermodynamic Solubility Assay - Domainex. [URL: https://www.domainex.co.uk/in-vitro-assays/adme-dmpk/thermodynamic-solubility-assay]

- This compound | 1158680-88-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32725944.htm]

- 1H-Indazole, 6-bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)- - CymitQuimica. [URL: https://www.cymitquimica.com/1h-indazole-6-bromo-5-fluoro-1-tetrahydro-2h-pyran-2-yl-cas-1286734-76-6]

- Methods for Determination of Lipophilicity - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/27672]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [URL: https://enamine.net/admet/in-vitro-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [URL: https://www.researchgate.net/publication/344383177_LogP_LogD_shake-flask_method_v1]

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [URL: https://www.jove.com/t/58564/a-new-straightforward-method-for-lipophilicity-logp-measurement]

- Thermodynamic Solubility Assay - Evotec. [URL: https://www.evotec.com/en/asset-download-page/thermodynamic-solubility-assay]

- 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22558675]

- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem. [URL: https://www.benchchem.com/pdf/BCHM02438_technical_guide.pdf]

- 2763397-13-1|6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol - BLDpharm. [URL: https://www.bldpharm.com/products/2763397-13-1.html]

- Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. [URL: https://www.researchgate.

- 1909271-42-6|6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-indazole - BLDpharm. [URL: https://www.bldpharm.com/products/1909271-42-6.html]

- Wiley-VCH 2007 - Supporting Information. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200702810]

- This compound - Chongqing Chemdad Co.. [URL: https://www.chemdad.com/6-bromo-1-tetrahydro-2h-pyran-2-yl-1h-indazole-cas-1158680-88-6-p28310.html]

- 6-bromo-3-ethyl-1-methyl-1H-indazole - C10H11BrN2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-174825.html]

- 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- 6-Bromo-1-methyl-1H-indazole | 590417-94-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/syf/sy3371476378]

- 4-BroMo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - Guidechem. [URL: https://www.guidechem.com/products/1022158-35-5.html]

- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - Bangladesh Journals Online. [URL: https://www.banglajol.info/index.php/JSR/article/view/58814]

- 6 Bromo 1H Indazole, CAS Number: 79762-54-2, Grade Standard - IndiaMART. [URL: https://www.indiamart.com/proddetail/6-bromo-1h-indazole-2850930777291.html]

- 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-1_2_3_4-tetrahydroquinoline]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1158680-88-6 [amp.chemicalbook.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1H-Indazole, 6-bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)- [cymitquimica.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. enamine.net [enamine.net]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

molecular structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple, diverse biological targets.[1][2][3] Its rigid, bicyclic nature and specific arrangement of nitrogen atoms make it an ideal scaffold for the design of potent and selective therapeutic agents, most notably in the realm of kinase inhibitors for oncology.[1][4] This guide focuses on a key derivative, This compound , a versatile building block whose strategic modifications are pivotal for synthetic feasibility and downstream biological activity.

The introduction of a bromine atom at the 6-position provides a crucial handle for further functionalization via cross-coupling reactions, while the tetrahydropyran-2-yl (THP) group at the N1 position serves a dual purpose. It acts as a robust protecting group, preventing unwanted side reactions at the indazole nitrogen, and modulates the molecule's overall lipophilicity and stability, which are critical parameters in drug development.[5] This document provides a comprehensive exploration of the molecular architecture of this compound, from its rational synthesis and structural elucidation to its role as a cornerstone intermediate in pharmaceutical research.

Molecular Profile and Physicochemical Characteristics

The foundational step in understanding any chemical entity is to define its core structure and properties. This compound is composed of a benzene ring fused to a pyrazole ring, forming the indazole core. This core is substituted with a bromine atom at position 6 and protected at the N1 position with a tetrahydropyran (THP) group.

Caption: Molecular structure of this compound.

A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Source |

| CAS Number | 1158680-88-6 | [6][7] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [6][7] |

| Molecular Weight | 281.15 g/mol | [6][7] |

| InChI Key | XUSDKDVQICYOIP-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2 | [7] |

| Purity | Typically ≥97% | [6] |

| Appearance | Solid/Powder | [8] |

| Storage | Ambient Temperature | [6] |

| Hazard Codes | H302, H315, H319, H335 | [6] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-strategized, two-stage process. The primary objective is the initial formation of the indazole core, followed by the crucial N-protection step which enhances stability and prevents unwanted reactivity in subsequent synthetic transformations.

Caption: Two-stage synthetic workflow for the target molecule.

Causality Behind Experimental Choices

-

Stage 1: Indazole Formation: The synthesis of the 6-Bromo-1H-indazole precursor is often achieved through a diazotization of an appropriately substituted aniline (e.g., 4-bromo-2-methylaniline), followed by an intramolecular cyclization.[4] This classical approach is robust and scalable, making it suitable for producing the large quantities of the intermediate required for drug development campaigns.[4]

-

Stage 2: THP Protection: The indazole N-H proton is acidic and nucleophilic, which can interfere with many subsequent reactions (e.g., lithiation, cross-coupling). The THP group is an ideal choice for protection due to its stability under a wide range of conditions (basic, organometallic) yet can be readily removed under mild acidic conditions. Its installation via acid-catalyzed reaction with 3,4-dihydropyran is efficient and high-yielding.[5]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 6-Bromo-1H-indazole (Adapted from[4])

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.

-

Diazotization & Cyclization: To the reaction mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or HPLC.

-

Work-up: Cool the mixture to room temperature and remove volatile components under reduced pressure. Add water and concentrated hydrochloric acid and heat to 50-55°C to hydrolyze the intermediate.

-

Isolation: Cool the acidic mixture and adjust the pH to >10 using a 50% aqueous solution of sodium hydroxide. The product will precipitate. Filter the solid, wash with water, and slurry with heptane. Filter and dry under vacuum to yield 6-Bromo-1H-indazole.

Part B: THP Protection

-

Reaction Setup: Suspend 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add 3,4-dihydropyran (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Comprehensive Structural Elucidation and Quality Control

Confirming the molecular structure and assessing the purity of the final compound is a non-negotiable step in chemical synthesis, governed by stringent regulatory standards. A multi-technique approach is employed to provide orthogonal data, ensuring a self-validating system of quality control.[8]

Caption: Integrated workflow for quality control and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[8]

-

¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Expected Signals: Aromatic protons on the indazole ring, the anomeric proton where the THP ring connects to the nitrogen, and the aliphatic protons of the THP ring. The anomeric proton (on C2 of the THP ring) is typically a distinct downfield multiplet. The bromine at C6 will influence the chemical shifts of the adjacent aromatic protons.

-

-

¹³C NMR: This provides a count of the unique carbon atoms in the molecule.

-

Expected Signals: Signals corresponding to the eight carbons of the indazole core and the five carbons of the THP ring. The carbon attached to bromine (C6) and the anomeric carbon (C2 of THP) will have characteristic chemical shifts.

-

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all proton and carbon signals to the molecular structure based on chemical shifts, coupling constants, and multiplicity.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula of the compound.[8]

-

Key Information: The primary data point is the molecular ion peak (M⁺). For this compound, this peak should correspond to a mass of ~280 or ~282 g/mol .

-

Isotopic Pattern: A critical validation point is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), separated by 2 mass units. This pattern is a definitive indicator of the presence of a single bromine atom.[10]

Protocol: Electrospray Ionization (ESI) MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z 281 and 283.

-

Analysis: Compare the observed m/z value and the isotopic pattern with the theoretical values calculated for the molecular formula C₁₂H₁₃BrN₂O.

X-Ray Crystallography

While more resource-intensive, single-crystal X-ray crystallography provides unambiguous, definitive proof of molecular structure, including stereochemistry and the three-dimensional arrangement of atoms in the solid state.[11][12]

-

Information Gained: This technique would reveal the precise bond lengths and angles of the entire molecule, the conformation of the THP ring (typically a chair conformation), and any intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the crystal lattice.[13]

Protocol: General Procedure for Crystal Growth and Analysis

-

Crystal Growth: Growing a single crystal suitable for diffraction is often a process of trial and error. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

-

Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen to minimize thermal motion and radiation damage. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a compound and quantifying any impurities.[8]

Protocol: Purity Assessment by Reverse-Phase HPLC

-

Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the indazole chromophore absorbs strongly (e.g., 254 nm).

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated as the area percentage of the main product peak relative to the total area of all observed peaks.

Conclusion: A Validated Building Block for Advanced Drug Discovery

This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis is rational, and its structure is rigorously validated through a suite of orthogonal analytical techniques. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity, while the THP group ensures the stability and desired reactivity of the indazole core. By understanding and meticulously characterizing its molecular structure, researchers and drug development professionals can confidently employ this key intermediate to build complex, next-generation therapeutic agents, accelerating the path from chemical synthesis to clinical impact.

References

- Vulcanchem. 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- Sigma-Aldrich. This compound.

- CymitQuimica. 1H-Indazole, 6-bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-.

- Guidechem. This compound.

- PubChem. 6-Bromo-1H-indazole, N1-BOC protected.

- PubChem. 6-Bromo-1-methyl-1H-indazole.

- Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- Wiley-VCH.

- Benchchem. Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds.

- ResearchGate.

- Bangladesh Journals Online.

- BLDpharm. 1158680-88-6|this compound.

- NIH. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl) ...

- ResearchGate.

- Guidechem. 4-BroMo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Springer. X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems.

- Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- TU Graz. Practical Aspects of Single Crystal X-ray Crystallography.

- eLS.

- Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.

- SpringerLink. Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP)

- Case Western Reserve University. X-Ray Crystallography: Producing Crystals. uDarmo=)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole () for sale [vulcanchem.com]

- 6. This compound | 1158680-88-6 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. people.bu.edu [people.bu.edu]

- 13. tugraz.at [tugraz.at]

- 14. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. As a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy, a thorough understanding of its structural confirmation via NMR is paramount for ensuring purity and identity. This document synthesizes predictive data based on analogous structures and established NMR principles to offer a comprehensive analytical framework.

Introduction: The Importance of Structural Verification

This compound is a vital building block in medicinal chemistry. The indazole core is a privileged scaffold found in numerous pharmaceuticals, and the bromo-substituent at the 6-position provides a handle for further synthetic transformations, such as cross-coupling reactions. The tetrahydropyranyl (THP) group is employed as a protecting group for the indazole nitrogen, preventing unwanted side reactions during synthesis.

Given its role as a critical intermediate, stringent quality control is essential. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules, providing detailed information about the carbon-hydrogen framework. This guide will delve into the expected ¹H and ¹³C NMR spectra of the title compound, offering insights into chemical shifts, coupling constants, and signal assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the indazole ring and the tetrahydropyran (THP) protecting group. The analysis is based on the well-established effects of substituents on the chemical shifts of aromatic protons and the known spectral characteristics of the THP group.

Indazole Ring Protons:

The indazole core is expected to show three signals in the aromatic region of the spectrum.

-

H-3 Proton: This proton, located on the pyrazole part of the indazole ring, is expected to appear as a singlet, typically in the downfield region of the aromatic spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

-

H-4, H-5, and H-7 Protons: These protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling. The bromine atom at the 6-position will influence the chemical shifts of the adjacent protons. We can predict the following:

-

One proton will likely appear as a doublet with a small coupling constant, characteristic of a meta-coupling.

-

Another proton should appear as a doublet of doublets, resulting from both ortho and meta couplings.

-

The third proton in this system will present as a doublet, arising from an ortho-coupling.

-

Tetrahydropyran (THP) Protons:

The THP group introduces a set of aliphatic signals, often with complex multiplicities due to the diastereotopic nature of the methylene protons in the chiral environment created by the anomeric center.

-

Anomeric Proton (H-2'): This is the most downfield proton of the THP ring, appearing as a doublet of doublets. Its chemical shift is a key indicator of the THP group's presence.

-

Methylene Protons (H-3', H-4', H-5', H-6'): The remaining ten protons of the THP ring will appear as a series of overlapping multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the ring oxygen (H-6') will be the most deshielded of this group.

The logical workflow for assigning these protons is visualized in the diagram below.

Caption: Predicted ¹H NMR signal assignments for the title compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule.

Indazole Ring Carbons:

The seven carbon atoms of the 6-bromoindazole core will have characteristic chemical shifts.

-

C-7a and C-3a (Bridgehead Carbons): These quaternary carbons will likely have chemical shifts in the aromatic region.

-

C-3: This carbon, bonded to two nitrogen atoms, will have a distinct chemical shift.

-

C-4, C-5, C-7: These protonated aromatic carbons will appear in the typical aromatic region.

-

C-6: The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronic effects.

Tetrahydropyran (THP) Carbons:

The five distinct carbon environments of the THP ring will be observed.

-

Anomeric Carbon (C-2'): This acetal carbon is the most downfield of the THP carbons.

-

C-6': The carbon adjacent to the ring oxygen will also be deshielded.

-

C-3', C-4', C-5': These methylene carbons will appear in the aliphatic region of the spectrum.

Tabulated Predicted NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are estimates based on data for structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-7 | ~7.8 | d | ~8.5 |

| H-5 | ~7.6 | d | ~1.5 |

| H-4 | ~7.3 | dd | ~8.5, ~1.5 |

| H-2' (anomeric) | ~5.8 | dd | ~9.0, ~2.5 |

| H-6'eq | ~4.1 | m | - |

| H-6'ax | ~3.7 | m | - |

| H-3', H-4', H-5' | 1.6 - 2.2 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~140 |

| C-3a | ~125 |

| C-3 | ~135 |

| C-7 | ~122 |

| C-5 | ~124 |

| C-4 | ~112 |

| C-6 | ~115 |

| C-2' (anomeric) | ~88 |

| C-6' | ~68 |

| C-3' | ~30 |

| C-4' | ~25 |

| C-5' | ~23 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural confirmation, the following experimental protocol is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be used to aid dissolution.

NMR Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

The following diagram illustrates the general workflow for NMR analysis.

mass spectrometry data for 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors for therapeutic applications.[1][2] Given its role as a key intermediate, rigorous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity and specificity for determining molecular weight and elucidating the compound's structure through fragmentation analysis.[3]

This technical guide provides a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential before delving into its mass spectrometric behavior. These parameters influence sample preparation, ionization efficiency, and potential adduct formation.

| Property | Value | Source |

| CAS Number | 1158680-88-6 | [4][5] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [4][5] |

| Average Molecular Weight | 281.15 g/mol | [5] |

| Monoisotopic Mass | 280.02113 Da | [4] |

| Structure | Indazole core with a 6-position bromine and a 1-position N-linked tetrahydropyran (THP) group. | [4] |

| Typical Purity | ≥97% |

Recommended Experimental Protocol for Mass Spectrometric Analysis

The choice of experimental conditions is critical for acquiring high-quality, interpretable mass spectra. The following protocol is a robust starting point for the analysis of this compound, designed to maximize the generation of the molecular ion while allowing for controlled fragmentation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the same solvent to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

-

-

Instrumentation and Ionization:

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is strongly recommended. The high mass accuracy of these instruments is crucial for confirming the elemental composition.

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring a prominent molecular ion peak can be observed.

-

Ionization Mode: Operate in Positive Ion Mode . The two nitrogen atoms in the indazole ring are basic sites that can readily accept a proton to form a stable [M+H]⁺ ion.

-

-

Data Acquisition Parameters:

-

Mass Range: Set the acquisition range from m/z 50 to 500 to ensure capture of the molecular ion and all relevant fragments.

-

Capillary Voltage: Typically 3.0-4.0 kV.

-

Source Temperature: Approximately 120-150 °C.

-

Collision Energy (for MS/MS): To induce fragmentation, a collision energy of 10-40 eV can be applied in the collision cell. This allows for the systematic study of the compound's fragmentation pathways.

-

Experimental Workflow Diagram

Caption: Standard workflow for MS analysis of the target compound.

Theoretical Mass Data and Isotopic Pattern

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in an approximate 1:1 ratio. This results in a characteristic doublet for any bromine-containing ion, where the peaks are separated by ~2 Da and have nearly equal intensity. This pattern is a powerful diagnostic tool.

Table of Theoretical m/z Values for the Protonated Molecular Ion [M+H]⁺

| Ion Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) | Expected m/z |

| [C₁₂H₁₄⁷⁹BrN₂O]⁺ | Containing ⁷⁹Br | 281.02874 | 281.0287 |

| [C₁₂H₁₄⁸¹BrN₂O]⁺ | Containing ⁸¹Br | 283.02669 | 283.0267 |

The observation of this iconic M and M+2 doublet with near-equal intensity and high mass accuracy is the first step in confirming the compound's identity.

Proposed Mass Spectrometric Fragmentation Pathway

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecular ion will fragment in a predictable manner. The N-C bond connecting the tetrahydropyran (THP) protecting group to the indazole nitrogen is relatively labile. The primary fragmentation event is the cleavage of this bond, leading to two major fragment ions.

-

Loss of the THP Group: The most probable fragmentation is the neutral loss of dihydropyran (C₅H₈O, mass 84.0575 Da) via a rearrangement, or the generation of the tetrahydropyranyl cation (C₅H₉O⁺, m/z 85.0653). This results in the formation of the protonated 6-bromo-1H-indazole core.

-

6-Bromo-1H-indazole Fragment: This fragment ([C₇H₆BrN₂]⁺) is a stable, aromatic system and is expected to be a major peak in the MS/MS spectrum. It will also exhibit the characteristic 1:1 bromine isotopic pattern.

-

Tetrahydropyranyl Cation: The other part of the molecule, the THP group, may be observed as the oxonium ion [C₅H₉O]⁺ at m/z 85.0653.

Fragmentation Diagram

Caption: Proposed ESI-MS/MS fragmentation of the target compound.

Data Interpretation and Structural Validation

A self-validating analysis of the mass spectrum relies on the convergence of multiple pieces of evidence:

-

Molecular Ion Confirmation: The primary evidence is the presence of a doublet at m/z 281.0287 and 283.0267 (for [M+H]⁺) in the full scan spectrum. The measured mass should be within 5 ppm of the theoretical value, and the intensity ratio of the two peaks should be approximately 1:1.

-

Fragmentation Pattern Analysis: In the MS/MS spectrum, the presence of the key fragment ion doublet at m/z ~196/198 confirms the 6-bromo-indazole core. The detection of the m/z 85 ion further supports the presence of the THP group.

-

Isotopic Signature: The consistent 1:1 isotopic pattern across both the parent ion and the bromine-containing fragment provides unequivocal evidence for the presence of a single bromine atom in the molecule and its fragments.

By confirming the accurate mass of the parent ion, its isotopic distribution, and the masses of its characteristic fragments, one can confidently verify the identity and structural integrity of this compound.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful method for its unequivocal identification. By leveraging high-resolution mass spectrometry with electrospray ionization, analysts can obtain clear data on the molecular weight and elemental composition. The compound's predictable fragmentation pattern, dominated by the loss of the THP protecting group, and the unmistakable isotopic signature of bromine serve as a robust, self-validating system for structural confirmation in research, development, and quality control settings.

References

-

ResearchGate. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

Bangladesh Journals Online. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Application of the Tetrahydropyran (THP) Protecting Group in Indazole Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] However, its synthesis and functionalization are complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), leading to challenges in regioselectivity.[4][5] This guide provides an in-depth analysis of the tetrahydropyranyl (THP) protecting group as a strategic tool to overcome these challenges. We will dissect the mechanistic principles governing the regioselective protection of the indazole nucleus, detailing the critical interplay between kinetic and thermodynamic control that allows for selective access to either the N-1 or N-2 protected isomers. Field-proven experimental protocols, stability data, and applications in complex synthetic routes, such as the Buchwald-Hartwig amination, are presented to provide a comprehensive and actionable resource for chemists in drug discovery and development.

The Indazole Conundrum: Tautomerism and Ambident Nucleophilicity

The core challenge in indazole chemistry stems from its electronic structure. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H tautomer is generally recognized as the more thermodynamically stable form.[3][6] When an indazole is deprotonated, it forms a delocalized anion, presenting two nucleophilic sites at N-1 and N-2.[6] Direct alkylation or acylation reactions often yield a mixture of N-1 and N-2 regioisomers, which can be difficult to separate and significantly lowers the yield of the desired product, posing a substantial hurdle for process scalability.[6][7]

To enable selective functionalization at other positions of the indazole ring or to build complex molecules, a robust protection strategy for the N-H group is essential. The ideal protecting group must be easy to install, stable under a variety of reaction conditions, and straightforward to remove when no longer needed.

The Tetrahydropyranyl (THP) Group: A Strategic Solution

The tetrahydropyranyl (THP) group is an acetal-based protecting group widely used for alcohols and, pertinently, for N-H functionalities in heterocycles.[8][9] It is introduced via the acid-catalyzed reaction of the substrate with 3,4-dihydro-2H-pyran (DHP).[10][11]

Key Advantages of the THP Group in Indazole Synthesis:

-

Low Cost and Accessibility: DHP is an inexpensive and readily available reagent.[9][12]

-

Ease of Introduction: The protection reaction proceeds under mild acidic conditions.[8]

-

Robust Stability: The THP group is exceptionally stable to strongly basic conditions, organometallic reagents (e.g., Grignard, organolithiums), and many reducing and oxidizing agents.[8][13] This stability is paramount for subsequent transformations like metal-catalyzed cross-coupling reactions.[6]

-

Facile Removal: Deprotection is efficiently achieved under mild acidic conditions, often through simple solvolysis.[8][11]

Mechanism of THP Protection of Indazoles

The protection reaction begins with the protonation of the double bond in DHP by an acid catalyst (e.g., p-toluenesulfonic acid, PPTS). This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[8] The nucleophilic indazole nitrogen then attacks this cation, and subsequent deprotonation yields the N-THP protected indazole.

Caption: General mechanism for the acid-catalyzed THP protection of indazoles.

Regiocontrol: The Critical Choice Between N-1 and N-2 Protection

The true utility of the THP group in indazole chemistry lies in the ability to selectively target either the N-1 or N-2 position by carefully tuning the reaction conditions. This selectivity is governed by the principles of kinetic versus thermodynamic control.[6]

Kinetic Control: Preferential Formation of the N-2 Isomer

Under mildly acidic conditions (e.g., catalytic pyridinium p-toluenesulfonate, PPTS) and shorter reaction times, the protection reaction favors the formation of the N-2-THP-indazole .[6] This outcome suggests that the lone pair of electrons on the N-2 nitrogen is more sterically accessible or kinetically basic, leading to a faster initial reaction at this site.[6]

Thermodynamic Control: Accessing the Stable N-1 Isomer

When the reaction is conducted under more strongly acidic conditions (e.g., p-toluenesulfonic acid, TsOH) or for extended periods, the product distribution shifts to favor the N-1-THP-indazole .[6][10] This occurs because the protection reaction is reversible. While the N-2 isomer may form faster, the N-1 isomer is the more thermodynamically stable product, mirroring the stability of the parent 1H-indazole tautomer. Given enough time and a sufficiently acidic environment to facilitate equilibration, the reaction mixture will converge on the most stable isomer.[6]

Caption: Reaction coordinate illustrating kinetic vs. thermodynamic THP protection.

Tabulated Data: Reaction Conditions and Regioselective Outcomes

The following table summarizes typical conditions for achieving regioselective THP protection of a substituted indazole, based on literature precedents.[6]

| Entry | Substrate | Acid Catalyst | Solvent | Time (h) | Temp (°C) | Product Ratio (N-1 : N-2) | Control Type |

| 1 | 5-Bromo-1H-indazole | PPTS (cat.) | CH₂Cl₂ | 5 | RT | Single Product (>95% N-2) | Kinetic |

| 2 | 5-Bromo-1H-indazole | TsOH·H₂O (cat.) | CH₂Cl₂ | 18 | RT | 3 : 1 | Thermodynamic |

| 3 | 1H-Indazole | TsOH·H₂O (cat.) | EtOAc | - | 60 | Major Product N-1 | Thermodynamic |

Experimental Protocols

Protocol: Kinetically Controlled N-2 THP Protection[6]

-

Setup: To a solution of the desired 1H-indazole (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).

-

Reagent Addition: 3,4-Dihydro-2H-pyran (DHP) (1.2 eq.) is added dropwise to the stirring solution at room temperature.

-

Reaction: The reaction is monitored by TLC or LC-MS. The reaction is typically complete within 5-6 hours.

-

Work-up: Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure N-2-THP-indazole.

Protocol: Thermodynamically Controlled N-1 THP Protection[6][10]

-

Setup: To a solution of the 1H-indazole (1.0 eq.) in ethyl acetate (EtOAc) or CH₂Cl₂ is added p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq.).

-

Reagent Addition: 3,4-Dihydro-2H-pyran (DHP) (1.2-1.5 eq.) is added to the solution.

-

Reaction: The mixture is stirred at room temperature or heated to 60 °C for 18-24 hours to allow for complete equilibration to the thermodynamic product.[10] The reaction progress is monitored by TLC or LC-MS.

-

Work-up: The mixture is cooled to room temperature, diluted with EtOAc, and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the pure N-1-THP-indazole.

Protocol: Acid-Catalyzed Deprotection[6][8]

The THP group is readily cleaved under acidic conditions.

-

Setup: The THP-protected indazole is dissolved in an alcohol solvent such as ethanol (EtOH) or methanol (MeOH).

-

Reagent Addition: A strong acid, such as concentrated hydrochloric acid (HCl) (1-2 eq.) or a solution of 4M HCl in dioxane, is added. Alternatively, p-toluenesulfonic acid in an alcohol can be used.[8]

-

Reaction: The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: The solvent is removed under reduced pressure. If the product is desired as the free base, the residue is taken up in a suitable organic solvent and neutralized with a mild base (e.g., sat. aq. NaHCO₃). The layers are separated, and the aqueous layer is extracted.

-

Purification: The combined organic layers are dried, filtered, and concentrated to yield the deprotected indazole, which can be further purified if necessary.

Application in Synthesis: The Buchwald-Hartwig Amination

A key application demonstrating the utility of the THP group is in the Buchwald-Hartwig amination of halo-indazoles.[6] This palladium-catalyzed cross-coupling reaction requires basic conditions (e.g., NaOt-Bu) that would deprotonate and interfere with an unprotected indazole N-H.[6] The THP group is stable to these conditions, allowing the coupling to proceed efficiently.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

Navigating the Solubility Landscape of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key heterocyclic building block in contemporary drug discovery. In the absence of extensive publicly available quantitative data for this specific molecule, this document leverages theoretical principles, solubility data of structurally related analogs, and established experimental methodologies to offer a robust framework for researchers. We will explore the physicochemical properties influencing solubility, present an expected solubility profile in a range of common organic solvents, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. Furthermore, this guide will touch upon the utility of computational models in predicting solubility, offering a holistic perspective for scientists and professionals in pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a molecule like this compound, which serves as a versatile scaffold in the synthesis of pharmacologically active agents, a thorough understanding of its solubility is paramount.[1] Solubility dictates the feasibility of synthetic transformations, influences purification strategies, and is a critical determinant of a compound's performance in biological assays.[2] This guide is designed to equip researchers with the foundational knowledge and practical tools to effectively assess and manage the solubility of this important synthetic intermediate.

The core structure, a 6-bromo-1H-indazole, is a privileged motif found in numerous biologically active compounds.[1] The introduction of a tetrahydropyran (THP) group at the N1 position is a common strategy to protect the indazole nitrogen during synthesis.[3] Crucially, the THP group also modulates the physicochemical properties of the parent molecule, including its solubility.[3]

Physicochemical Properties: The Molecular Blueprint for Solubility

To understand the solubility of this compound, we must first dissect its molecular architecture and the resulting physicochemical properties.

| Property | Value / Description | Rationale and Impact on Solubility |

| Molecular Formula | C₁₂H₁₃BrN₂O | The elemental composition determines the molecular weight and influences polarity. |

| Molecular Weight | 281.15 g/mol | A moderate molecular weight, which is generally favorable for solubility. |

| Core Structure | 6-Bromo-1H-indazole | The bicyclic aromatic indazole system is relatively planar and hydrophobic. The bromine atom at position 6 increases lipophilicity and molecular weight. The indazole moiety contains two nitrogen atoms capable of acting as hydrogen bond acceptors.[4] |

| Protecting Group | Tetrahydropyran (THP) | The THP group is a cyclic ether. While it adds to the nonpolar surface area, the oxygen atom can act as a hydrogen bond acceptor. The THP group is known to confer good solubility in organic solvents.[3] |

| Polarity | Moderately Polar | The molecule possesses both hydrophobic (bromo-benzene ring, THP alkyl chain) and polar (indazole nitrogens, THP ether oxygen) features, resulting in an overall moderate polarity. |

| Hydrogen Bonding | Acceptor | The two nitrogen atoms of the indazole ring and the oxygen atom of the THP group can act as hydrogen bond acceptors. The absence of an N-H proton (due to THP protection) means it cannot act as a hydrogen bond donor. |

Expected Solubility Profile in Organic Solvents

While specific quantitative data for this compound is scarce, we can construct an expected solubility profile based on the principle of "like dissolves like" and data from its parent compound, 6-bromo-1H-indazole.[5] The parent compound is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and slightly soluble in methanol.[6] The addition of the relatively nonpolar THP group is expected to enhance solubility in a broader range of organic solvents, particularly those with moderate polarity.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents can effectively solvate the polar functionalities of the indazole ring and the THP ether oxygen through dipole-dipole interactions. The parent indazole shows good solubility in DMSO and DMF.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute. The parent indazole is slightly soluble in methanol. The THP group may enhance solubility in alcohols compared to the parent. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | The ether functionality of these solvents is compatible with the THP group. THF is a common solvent for reactions involving N-alkylation of indazoles, suggesting at least moderate solubility.[7] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and should be capable of solvating the molecule, particularly the hydrophobic regions. |

| Aromatic | Toluene, Xylene | Low to Moderate | The aromatic nature of these solvents can interact with the benzene ring of the indazole core, but they may be less effective at solvating the more polar parts of the molecule. |

| Nonpolar | Hexane, Heptane | Low | The significant polarity arising from the indazole ring and the ether oxygen makes solubility in highly nonpolar solvents unlikely. |

Experimental Determination of Solubility: Protocols and Workflows

Rigorous experimental determination of solubility is crucial for accurate compound characterization. The two most common approaches in drug discovery are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound.[8] It measures the concentration of a saturated solution in equilibrium with the solid drug at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. Ensure a visible excess of solid remains.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, immediately filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.[10]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[2] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a specific volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).

-

Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or, more accurately, using instrumentation such as a nephelometer (which measures light scattering) or by analyzing the clear supernatant after centrifugation/filtration via HPLC-UV.[11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. organomation.com [organomation.com]

- 6. nbinno.com [nbinno.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. enamine.net [enamine.net]

Methodological & Application

large-scale synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An Application Note and Protocol for the Large-Scale Synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

This document provides a comprehensive, two-part guide for the , a critical protected intermediate in pharmaceutical research and development. Part I details a robust, scalable protocol for the synthesis of the precursor, 6-Bromo-1H-indazole, from commercially available starting materials. Part II presents a highly regioselective, thermodynamically controlled method for the N-1 protection of the indazole ring using 3,4-dihydro-2H-pyran (DHP). This guide is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles, safety considerations, and process optimization insights to ensure reproducible and high-yielding results.

Introduction: Strategic Importance of Protected Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors for oncology.[1][2] The synthesis of complex, functionalized indazole derivatives often requires a strategic protection of one of the two nitrogen atoms (N-1 or N-2) to prevent undesired side reactions and to direct subsequent chemical transformations. The title compound, this compound, serves as a key building block where the N-1 position is protected by an acid-labile tetrahydropyranyl (THP) group. This protection strategy is advantageous as the THP group is stable under a wide range of non-acidic conditions (e.g., organometallic reactions, reductions, basic hydrolysis) yet can be removed cleanly under mild acidic conditions.[3]

This guide outlines a scalable, two-stage synthesis designed for efficiency and high regioselectivity.

Part I: Large-Scale Synthesis of 6-Bromo-1H-indazole Precursor

The foundational step in this process is the efficient production of the 6-Bromo-1H-indazole core. While several synthetic routes exist[4], the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization offers a reliable and scalable method.[1]

Causality of Experimental Design

The chosen pathway involves the in-situ formation of a diazonium salt from 4-bromo-2-methylaniline using an organic nitrite, which subsequently undergoes a thermally induced cyclization. Acetic anhydride is used to first form the acetanilide, which facilitates the subsequent steps. Chloroform serves as the solvent due to its ability to dissolve the starting materials and its appropriate boiling point for the reflux conditions required for cyclization.[1] The final hydrolysis under acidic conditions, followed by basification, liberates the desired 6-Bromo-1H-indazole.

Quantitative Data Summary: Synthesis of 6-Bromo-1H-indazole

| Parameter | Value | Rationale / Notes |

| Starting Material | 4-bromo-2-methylaniline | Commercially available and cost-effective for large scale. |

| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | Standard reagents for diazotization/cyclization and workup.[1] |

| Solvent | Chloroform, Heptane | Chloroform for reaction; Heptane for final product slurry/wash. |

| Reaction Temperature | Reflux (~68°C) | Optimal for the intramolecular cyclization step.[1] |

| Reaction Time | ~20 hours | Required for complete conversion. Monitored by TLC/HPLC. |

| Typical Yield | 85-95% | High-yielding process suitable for bulk production. |

| Purity Assessment | NMR, Mass Spectrometry, HPLC | Standard analytical techniques for structural confirmation and purity check.[1] |

Detailed Experimental Protocol: 6-Bromo-1H-indazole

-

Step 1: Acetylation. In a suitable, mechanically stirred reaction vessel, charge chloroform (0.70 L) and 4-bromo-2-methylaniline (95.0 g, 0.51 mol). Cool the resulting solution to 10-15°C using an ice bath. Slowly add acetic anhydride (0.109 L, 1.12 mol) dropwise, ensuring the internal temperature does not exceed 40°C. Stir for 1 hour after the addition is complete.

-

Step 2: Diazotization and Cyclization. To the reaction mixture from Step 1, add potassium acetate (14.6 g, 0.15 mol) followed by the dropwise addition of isoamyl nitrite (0.147 L, 1.07 mol). After addition, heat the mixture to reflux (~68°C) and maintain for 20 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Step 3: Work-up and Hydrolysis. Once the reaction is complete, cool the mixture to 25°C. Concentrate the mixture under reduced pressure to remove volatile components. To the residue, add water and perform an azeotropic distillation to remove residual organic solvents. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C for 2-3 hours to effect hydrolysis.

-

Step 4: Isolation and Purification. Cool the acidic solution to 20°C. Carefully adjust the pH to >11 by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution, maintaining the temperature below 30°C. The product will precipitate. Filter the resulting solid, wash thoroughly with water, and then slurry with heptane. Filter the solid again and dry under vacuum at 50°C to a constant weight to yield 6-Bromo-1H-indazole as a solid.[1]

Part II: Regioselective N-1 THP Protection of 6-Bromo-1H-indazole

The N-alkylation of indazoles is notoriously challenging due to the presence of two nucleophilic nitrogen atoms, often resulting in a mixture of N-1 and N-2 isomers.[5][6][7] While basic conditions (e.g., NaH in THF/DMF) can be used, they often lead to poor regioselectivity.[8][9]

Expertise & Mechanistic Insight: Achieving N-1 Selectivity

To overcome the challenge of regioselectivity, this protocol employs a thermodynamically controlled, acid-catalyzed reaction. The mechanism of THP protection under acidic conditions proceeds via the protonation of 3,4-dihydro-2H-pyran (DHP) to form a resonance-stabilized oxocarbenium ion intermediate.[3]

Caption: Acid-catalyzed mechanism for THP protection of indazole.

Crucially, the initial nucleophilic attack on this intermediate can occur at either N-1 or N-2. The N-2 position is generally considered more kinetically accessible.[9] However, under acidic conditions that allow for equilibration, the reaction favors the formation of the more thermodynamically stable isomer. The 1H-tautomer of indazole is established to be more stable than the 2H-tautomer, and thus, the N-1 protected product is the major, if not exclusive, product upon extended reaction times.[9] Using a strong acid catalyst like p-toluenesulfonic acid (p-TSA) ensures this equilibrium is reached efficiently.[9]

Quantitative Data Summary: THP Protection

| Parameter | Value | Rationale / Notes |

| Starting Material | 6-Bromo-1H-indazole | Synthesized in Part I. |

| Key Reagents | 3,4-dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (p-TSA) | DHP is the THP source; p-TSA is the acid catalyst.[9] |

| Solvent | Dichloromethane (DCM) | Aprotic solvent, dissolves reactants well, low boiling point. |

| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions sufficient for the acid-catalyzed reaction. |

| Reaction Time | 1-2 hours | Reaction is typically rapid; monitor by TLC/HPLC.[9] |

| Typical Yield | >95% | Highly efficient and selective protection. |

| Purity Assessment | NMR, Mass Spectrometry, HPLC | Confirm structure and absence of the N-2 isomer. |

Detailed Experimental Protocol: THP Protection

-

Step 1: Reaction Setup. In a large, dry, mechanically stirred reaction vessel, charge 6-Bromo-1H-indazole (100 g, 0.507 mol) and dichloromethane (DCM, 1.0 L). Stir until all solids are dissolved.

-

Step 2: Reagent Addition. To the solution, add 3,4-dihydro-2H-pyran (DHP, 133 mL, 1.52 mol, 3.0 equiv), followed by the portion-wise addition of p-toluenesulfonic acid monohydrate (p-TSA, 9.6 g, 0.0507 mol, 0.1 equiv). A mild exotherm may be observed.

-

Step 3: Reaction Monitoring. Stir the solution at room temperature (20-25°C) for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or HPLC analysis.

-

Step 4: Work-up and Isolation. Upon completion, dilute the reaction mixture with additional DCM (500 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 500 mL) to quench the acid catalyst, followed by a wash with brine (500 mL).

-

Step 5: Purification. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can often be used without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]

Overall Process Workflow & Safety

The entire synthesis is a streamlined process that can be completed efficiently on a large scale.

Caption: High-level experimental workflow for the two-part synthesis.

Critical Safety Considerations

-